molecular formula C7H9ClN2O3 B193831 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride CAS No. 59703-00-3

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

Cat. No. B193831
CAS RN: 59703-00-3
M. Wt: 204.61 g/mol
InChI Key: SXVBQOZRZIUHKU-UHFFFAOYSA-N
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Description

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride (EDC) is an organic compound that is widely used in a variety of scientific research applications. EDC is a colorless solid that is soluble in water and other organic solvents. It is a derivative of piperazine and is used as a coupling reagent in a variety of chemical reactions. EDC is also used to form strong covalent bonds between molecules, which is a key feature of many biochemical reactions.

Scientific research applications

Synthesis and Extraction

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride has been synthesized and extracted through various methods. Chang Hong-hong (2006) prepared 4-ethyl-1-chloroformyl-2,3-dioxopiperazine (EOCP) from 4-ethyl-2,3-dioxopiperazine using bis(trichloromethyl) carbonate, achieving a yield of 92.28% and a purity of 82.49% (Chang Hong-hong, 2006). Similarly, Wenlong Wei et al. (2008) synthesized crystalline 4‐ethyl‐2,3‐dioxopiperazine‐1‐carboxamido‐p‐hydroxyphenylacetyl chloride using triphosgene in methylene dichloride (Wenlong Wei et al., 2008).

Chemical Intermediates and Reactions

The compound has been used in various chemical reactions. Li Yan-wei (2006) prepared a specific derivative of 4-ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetyl chloride from a related acid compound (Li Yan-wei, 2006). Additionally, W. Wenfeng (2010) utilized 4-ethyl-2,3-dioxopiperazine in the synthesis of Cefbuperazone, a process involving multiple steps including chlorination and condensation (W. Wenfeng, 2010).

Fundamental Chemical Studies

Fundamental studies on the chemistry of dioxopiperazines, including 4-ethyl-2,3-dioxopiperazine, have been carried out. D. Witiak and Y. Wei (1990) provided a comprehensive review of the chemistry and biology of dioxopiperazines, offering insights into the diverse natural sources and potential biomedical applications of these compounds (D. Witiak & Y. Wei, 1990).

Synthesis of N-ethyl-2,3-dioxopiperazine

Xie Jian-wei (2005) reported the synthesis of N-ethyl-2,3-dioxopiperazine, a related compound, highlighting the effects of various factors such as mole ratios, reaction time, and temperature on the yield of the compound (Xie Jian-wei, 2005).

Applications in Antitumor Research

Research has also explored the antitumor properties of 2,3-dioxopiperazine derivatives. T. Hori et al. (1981) synthesized 1-benzyl-4-[4-(2-pyridylamino)benzyl]-2, 3-dioxopiperazine derivatives, investigating their structure-activity relationships and antitumor activities (T. Hori et al., 1981).

properties

IUPAC Name

4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O3/c1-2-9-3-4-10(7(8)13)6(12)5(9)11/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVBQOZRZIUHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208424
Record name 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride

CAS RN

59703-00-3
Record name 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl chloride
Source CAS Common Chemistry
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Record name 4-Ethyl-2,3-dioxopiperazinecarbonyl chloride
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Record name 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
Source EPA DSSTox
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Record name 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride
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Record name 4-ETHYL-2,3-DIOXOPIPERAZINECARBONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Hirata, M Hirata, Y Kawaratani, M Shibano… - Bioorganic & medicinal …, 2012 - Elsevier
New orally bioavailable 5-(thiophen-2-yl)-substituted 2-aminobenzamide-series histone deacetylase inhibitors were synthesized. These compounds possess a morpholine or piperadine…
Number of citations: 16 www.sciencedirect.com
W Ke, JM Sampson, C Ori, F Prati… - Antimicrobial agents …, 2011 - Am Soc Microbiol
Boronic acid transition state inhibitors (BATSIs) are potent class A and C β-lactamase inactivators and are of particular interest due to their reversible nature mimicking the transition state…
Number of citations: 34 journals.asm.org
AW Guest, CL Branch, SC Finch, AC Kaura… - Journal of the …, 1987 - pubs.rsc.org
The preparation of novel antibacterially active 7α-formamido cephalosporins from the corresponding 7α-(methylthio) analogues by mercury (II)-mediated displacement with ammonia …
Number of citations: 18 pubs.rsc.org
T Kline, M Fromhold, TE McKennon, S Cai… - Bioorganic & medicinal …, 2000 - Elsevier
As a strategy to increase the penetration of antibiotic drugs through the outer membrane of Gram-negative pathogens, facilitated transport through siderophore receptors has been …
Number of citations: 56 www.sciencedirect.com
D Atamanyuk, F Faivre, M Oxoby… - Journal of Medicinal …, 2013 - ACS Publications
In this paper, we present different strategies to vectorize HldE kinase inhibitors with the goal to improve their Gram-negative intracellular concentration. Syntheses and biological effects …
Number of citations: 6 pubs.acs.org

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